Cas no 1342191-23-4 (1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine)

1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine
- AKOS013578782
- EN300-1107612
- 1342191-23-4
-
- インチ: 1S/C12H21N3/c1-3-10-5-4-6-11(7-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14)
- InChIKey: AMYLNMXERUZKNW-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C)C(N)=N1)C1CCCC(CC)C1
計算された属性
- せいみつぶんしりょう: 207.173547683g/mol
- どういたいしつりょう: 207.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 43.8Ų
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107612-10g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1107612-10.0g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1107612-2.5g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1107612-1.0g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 1g |
$1100.0 | 2023-06-10 | ||
Enamine | EN300-1107612-0.05g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1107612-0.5g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1107612-1g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1107612-0.25g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1107612-5.0g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1107612-0.1g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.1g |
$741.0 | 2023-10-27 |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1342191-23-4 and Product Name: 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine
The compound with CAS No. 1342191-23-4 and the product name 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine incorporates a pyrazole core, which is a well-documented scaffold in the design of bioactive molecules. The presence of ethylcyclohexyl and methyl substituents at specific positions enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly pyrazoles, due to their diverse biological activities. Pyrazoles are known for their ability to modulate various enzymatic pathways and receptor interactions, which makes them valuable in the development of therapeutic agents. The compound 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine, with its specific substitution pattern, exhibits intriguing pharmacokinetic properties that have been the focus of numerous studies. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic efficacy.
One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can fine-tune its biological activity. The ethylcyclohexyl group contributes to its lipophilicity, making it more soluble in lipid-based environments, which is crucial for drug delivery systems. Additionally, the methyl group at the 4-position of the pyrazole ring enhances its stability, ensuring that it remains active under various physiological conditions. These characteristics make 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine an attractive candidate for further development into a lead compound for novel therapeutics.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding sites and interactions between 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine and target proteins. These studies have revealed that the compound exhibits strong binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in various disease pathways. For instance, preliminary data indicate that it may interact with enzymes involved in inflammation and pain signaling, making it a promising candidate for treating chronic inflammatory conditions.
The synthesis of 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine has also been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to streamline the process, reducing both time and cost associated with production. These methods include catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, which are well-established techniques in organic synthesis. The efficiency of these processes ensures that large-scale production is feasible, paving the way for clinical trials and commercialization.
As interest in this compound grows, so does the body of research surrounding it. Recent publications have highlighted its potential applications in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The unique structural features of 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine allow it to interact with multiple targets simultaneously, which could lead to synergistic effects that enhance therapeutic outcomes. Additionally, its stability under various conditions makes it suitable for formulation into oral medications and other delivery systems.
The safety profile of 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine has also been thoroughly evaluated through preclinical studies. These investigations have focused on assessing its toxicity, pharmacokinetics, and potential side effects. Preliminary results suggest that the compound is well-tolerated at moderate doses, with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and efficacy.
In conclusion, 1-(3-Ethylcyclohexyl)-4-methyl - 1 H - Pyrazol - 3 - amine (CAS No . 1342191 - 23 - 4) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas . Its unique structural features , coupled with favorable pharmacokinetic properties , make it an attractive candidate for further development into novel therapeutics . As research continues , we can expect to see more insights into its potential benefits , paving the way for innovative treatments that address unmet medical needs .
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